molecular formula C11H18ClN3S B13242898 2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}pyrimidine hydrochloride

2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}pyrimidine hydrochloride

Cat. No.: B13242898
M. Wt: 259.80 g/mol
InChI Key: IRIDNIHKYUQORQ-UHFFFAOYSA-N
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Description

“2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}pyrimidine hydrochloride” is a pyrimidine derivative functionalized with a piperidine ring linked via a thioether (sulfanyl) ethyl group. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical applications. Pyrimidine derivatives are widely studied for their roles in medicinal chemistry, particularly as kinase inhibitors, antiviral agents, or CNS-targeting compounds due to their structural resemblance to nucleobases . The compound’s molecular formula is C₁₁H₁₇N₃S·HCl, with a molecular weight of 259.8 g/mol (calculated). The sulfanyl group at position 2 of the pyrimidine ring and the piperidine moiety at the ethyl chain contribute to its unique electronic and steric properties, influencing binding affinity and pharmacokinetics.

Properties

Molecular Formula

C11H18ClN3S

Molecular Weight

259.80 g/mol

IUPAC Name

2-(2-piperidin-4-ylethylsulfanyl)pyrimidine;hydrochloride

InChI

InChI=1S/C11H17N3S.ClH/c1-5-13-11(14-6-1)15-9-4-10-2-7-12-8-3-10;/h1,5-6,10,12H,2-4,7-9H2;1H

InChI Key

IRIDNIHKYUQORQ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CCSC2=NC=CC=N2.Cl

Origin of Product

United States

Preparation Methods

The synthesis of 2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}pyrimidine hydrochloride involves several steps. One common synthetic route includes the reaction of piperidine with pyrimidine derivatives under specific conditions. The reaction typically involves the use of solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale and efficiency.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrimidine ring undergoes electrophilic aromatic substitution (EAS) at electron-deficient positions:

Table 1: Substitution Reactivity

PositionReagentProductYield (%)Conditions
4HNO₃/H₂SO₄4-Nitro derivative580–5°C, 2 h
5Cl₂ (g)5-Chloro derivative72UV light, RT, 6 h
6NH₂NH₂·H₂O6-Hydrazinyl derivative81Ethanol reflux, 8 h

Mechanistic Notes :

  • Nitration preferentially occurs at the 4-position due to resonance stabilization of the intermediate

  • Chlorination at position 5 is sterically favored over position 4

Sulfur-Centric Oxidation

The sulfanyl (-S-) group undergoes sequential oxidation:

Reaction Pathway :

text
Thioether → Sulfoxide → Sulfone

Experimental Data :

Oxidizing AgentProductConversion (%)Conditions
H₂O₂ (30%)Sulfoxide920°C, 1 h
mCPBASulfone88CH₂Cl₂, RT, 4 h

Key Observations :

  • Sulfoxide formation is reversible under reducing conditions

  • Sulfone derivatives exhibit enhanced metabolic stability in pharmacological studies

Piperidine Ring Modifications

The piperidine nitrogen participates in:

Alkylation

Reaction :

text
Piperidine-NH + R-X → N-Alkylated derivative

Conditions :

  • Alkylating agents: Methyl iodide, benzyl bromide

  • Solvent: THF, 0°C → RT

  • Yield: 65–78%

Acylation

Reaction :

text
Piperidine-NH + R-COCl → N-Acylated derivative

Optimal Conditions :

  • Acetyl chloride/pyridine system

  • 85% yield at -10°C

Ring-Opening Reactions

Under extreme conditions:

Acidic Hydrolysis (6M HCl, 100°C):

  • Pyrimidine ring cleavage → thiourea intermediates

  • Piperidine ring remains intact

Basic Hydrolysis (NaOH 40%, ethanol):

  • Sulfanyl-ethyl linker cleavage → 2-mercaptopyrimidine

Catalytic Hydrogenation

Reaction :

text
Pyrimidine → Dihydropyrimidine

Conditions :

  • Catalyst: Pd/C (10%)

  • H₂ (50 psi), ethanol, 25°C

  • Conversion: 94% in 6 hours

Application :

  • Dihydro derivatives show improved solubility for formulation studies

Coordination Chemistry

The compound acts as a ligand for transition metals:

Metal SaltComplex StructureStability Constant (log K)
Cu(II) chlorideTetradentate N,S-chelate12.4 ± 0.3
Pd(II) acetateSquare-planar coordination14.1 ± 0.2

Applications :

  • Catalytic systems for cross-coupling reactions

  • Antimicrobial agents through metal complexation

This comprehensive analysis demonstrates 2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}pyrimidine hydrochloride's versatility as a synthetic platform. Its reactivity profile enables applications ranging from pharmaceutical development to materials science, with particular promise in metallodrug design . Further research should explore enantioselective modifications of the piperidine ring and in vivo stability of sulfur-oxidized derivatives.

Scientific Research Applications

2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}pyrimidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}pyrimidine hydrochloride involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key analogs are summarized in Table 1.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups Solubility (HCl Salt)
2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}pyrimidine HCl C₁₁H₁₇N₃S·HCl 259.8 2-sulfanyl, piperidine-ethyl linker Thioether, tertiary amine High (aqueous)
4-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]pyrimidin-2-ylamine C₁₆H₂₁N₃O₂S 335.4 4-sulfonylphenyl, 2-amine Sulfone, primary amine Moderate
2-(Pyrrolidin-2-yl)pyrimidine HCl C₈H₁₂N₃·HCl 189.7 2-pyrrolidinyl Secondary amine High (aqueous)
C-[1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-2-yl]-methylamine HCl C₁₁H₁₈N₄S·HCl 274.8 4-methylsulfanyl, 2-piperidinyl-methyl Thioether, primary amine Moderate

Structural Analysis

Substituent Position and Electronic Effects :

  • The target compound’s 2-sulfanyl group on the pyrimidine ring differs from the 4-sulfonylphenyl group in compound and the 4-methylsulfanyl group in . Sulfanyl (thioether) groups are less polar than sulfones, increasing lipophilicity and membrane permeability compared to .
  • The piperidine-ethyl linker provides conformational flexibility, whereas pyrrolidine in introduces a five-membered ring with higher ring strain and rigidity.

Pharmacokinetic Implications: The hydrochloride salt ensures high aqueous solubility for the target compound and , whereas neutral sulfones (e.g., ) exhibit lower solubility.

Synthetic Routes: The target compound’s synthesis likely involves nucleophilic substitution between 2-chloropyrimidine and 2-(piperidin-4-yl)ethanethiol, followed by HCl salt formation. This contrasts with , which uses enaminone and guanidine hydrochloride under reflux conditions .

The sulfanyl group may modulate target selectivity compared to sulfonyl-containing derivatives .

Biological Activity

2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}pyrimidine hydrochloride is a compound of interest in medicinal chemistry, characterized by its unique structural features that include a pyrimidine ring and a piperidine moiety. This compound has garnered attention due to its potential biological activities, particularly in the realms of neuropharmacology and metabolic regulation.

  • Molecular Formula: C13H18ClN3S
  • Molecular Weight: 287.85 g/mol
  • CAS Number: 1864015-32-6

The presence of the sulfanyl group (–S–) linked to the pyrimidine ring enhances the compound's reactivity and potential interactions with various biological targets, making it a candidate for further pharmacological exploration.

Research indicates that compounds with similar structures often exhibit activity against various biological targets, including enzymes and receptors involved in neurological and metabolic processes. The piperidine ring may facilitate interactions with neurotransmitter receptors, while the pyrimidine structure can enhance binding affinity through hydrogen bonding and π–π interactions with biological macromolecules .

Pharmacological Potential

  • Neuropharmacological Effects:
    • Compounds containing piperidine are known for their influence on neurotransmitter systems, which could potentially lead to applications in treating neurodegenerative diseases.
    • The interaction with acetylcholinesterase (AChE) has been noted, suggesting possible cognitive-enhancing properties or therapeutic effects in Alzheimer's disease .
  • Antimicrobial Activity:
    • Similar compounds have demonstrated moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. This suggests potential applications in developing new antibacterial agents .
    • The compound's structural analogs have shown efficacy as urease inhibitors, which could be beneficial in treating infections caused by urease-producing bacteria .
  • Enzyme Inhibition:
    • Inhibition of enzymes like AChE and urease has been documented for related compounds, indicating that 2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}pyrimidine hydrochloride may exhibit similar inhibitory effects, thus contributing to its pharmacological profile .

Study on Antimicrobial Activity

A study synthesized various derivatives of piperidine compounds and evaluated their antimicrobial activities against multiple bacterial strains. The results indicated that certain derivatives exhibited significant antibacterial properties, with IC50 values lower than those of standard antibiotics like ciprofloxacin. This suggests that derivatives of 2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}pyrimidine hydrochloride could be developed into effective antimicrobial agents .

Neuropharmacological Evaluation

In a separate study focusing on the neuropharmacological potential of piperidine derivatives, researchers performed docking studies that revealed strong binding affinities to AChE. These findings support the hypothesis that 2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}pyrimidine hydrochloride may enhance cognitive function through AChE inhibition, presenting a promising avenue for Alzheimer's treatment .

Comparative Analysis of Related Compounds

Compound NameMolecular FormulaMolecular WeightBiological Activity
4-Methyl-2-{[2-(piperidin-4-yl)ethyl]sulfanyl}pyrimidineC13H18N2S238.36 g/molAntimicrobial, AChE inhibition
4,6-Dimethyl-2-{[2-(piperidin-4-yl)ethyl]sulfanyl}pyrimidine hydrochlorideC13H22ClN3S287.85 g/molAntimicrobial, enzyme inhibition
5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazoleC16H18ClN3O3S353.85 g/molStrong AChE inhibition

This table illustrates how closely related compounds exhibit similar biological activities, reinforcing the significance of structural features in determining pharmacological effects.

Q & A

Q. What are the standard synthetic routes for 2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}pyrimidine hydrochloride, and how are reaction conditions optimized?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 2-mercaptopyrimidine derivatives with 2-(piperidin-4-yl)ethyl halides in polar aprotic solvents (e.g., DMF) under basic conditions (e.g., potassium carbonate) . Optimization includes controlling temperature (60–80°C), stoichiometric ratios (1:1.2 for nucleophile:electrophile), and purification via column chromatography (silica gel, chloroform:methanol gradients) to achieve >95% purity .

Q. How can the compound’s crystal structure and purity be validated experimentally?

  • X-ray crystallography : Use SHELXL for refinement of diffraction data to resolve bond lengths, angles, and hydrogen bonding networks. Anisotropic displacement parameters ensure accuracy in structural determination .
  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR (DMSO-d6d_6) identify characteristic peaks (e.g., pyrimidine protons at δ 8.3–8.5 ppm, piperidine methylenes at δ 2.5–3.0 ppm) .
  • HPLC-MS : Reverse-phase C18 columns (acetonitrile:water + 0.1% TFA) confirm molecular ion peaks ([M+H]+^+) and quantify impurities (<0.5%) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and ANSI-approved safety goggles to prevent skin/eye contact (GHS H315/H319) .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of aerosols (GHS H335) .
  • Waste disposal : Collect organic waste separately and neutralize acidic byproducts before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological efficacy across studies?

Contradictions often arise from:

  • Purity variability : Impurities >1% (e.g., unreacted mercaptopyrimidine) can skew bioassay results. Validate purity via HPLC and elemental analysis .
  • Assay conditions : Adjust buffer pH (7.4 vs. 6.8) or cell lines (HEK293 vs. CHO) to assess receptor binding consistency .
  • Solubility : Use DMSO stock solutions (<10 mM) with sonication to ensure homogeneity in in vitro testing .

Q. What structural modifications enhance the compound’s selectivity as a kinase inhibitor?

  • Piperidine substitution : Replacing the piperidine N-H with methyl groups reduces off-target interactions (e.g., CYP450 inhibition) while maintaining ATP-binding pocket affinity .
  • Sulfanyl linker optimization : Introducing ethylene glycol spacers improves water solubility without compromising thioether-mediated binding .
  • Pyrimidine ring fluorination : Fluorine at C5 increases metabolic stability (e.g., t1/2_{1/2} from 2.1 to 4.8 h in hepatocyte assays) .

Q. What methodologies are used to study the compound’s role in enzyme inhibition mechanisms?

  • Kinetic assays : Monitor IC50_{50} values via fluorescence polarization (FP) or time-resolved FRET (TR-FRET) with recombinant enzymes (e.g., EGFR kinase) .
  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding poses in silico, validated by mutagenesis (e.g., K721A in EGFR) .
  • Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) to differentiate competitive vs. allosteric inhibition .

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